2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 304645-33-8
Cat. No.: VC7087541
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487
* For research use only. Not for human or veterinary use.
![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 304645-33-8](/images/structure/VC7087541.png)
Specification
CAS No. | 304645-33-8 |
---|---|
Molecular Formula | C23H27N3O3 |
Molecular Weight | 393.487 |
IUPAC Name | 2-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3 |
Standard InChI Key | PYNZDGZYISXLJV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Introduction
Chemical Structure and Molecular Characteristics
The benzo[de]isoquinoline-dione core consists of a naphthalimide-derived aromatic system with two ketone groups at positions 1 and 3. Attached to the nitrogen at position 2 is an ethyl group linked to a piperazine ring, which is further substituted with a pivaloyl group ((CH₃)₃CCO-). This bulky tert-butyl carbonyl moiety enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .
Molecular Formula and Weight
Based on structural analogs, the molecular formula is inferred as C₂₆H₃₃N₃O₄ (molecular weight: 451.6 g/mol) . Comparative analysis with 2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (MW: 451.6) supports this assignment.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₃N₃O₄ |
Molecular Weight | 451.6 g/mol |
Predicted LogP | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (N-H in piperazine) |
Hydrogen Bond Acceptors | 5 (ketones, amide, ether) |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis likely involves sequential alkylation and acylation steps:
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Alkylation of Benzo[de]isoquinoline-dione: Reaction of 1H-benzo[de]isoquinoline-1,3(2H)-dione with 1,2-dibromoethane introduces the ethyl bridge .
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Piperazine Coupling: The bromoethyl intermediate reacts with piperazine to form 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
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Pivaloylation: The secondary amine on piperazine is acylated with pivaloyl chloride, yielding the final product .
Spectroscopic Characterization
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